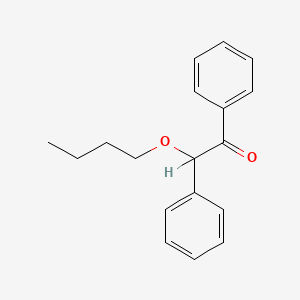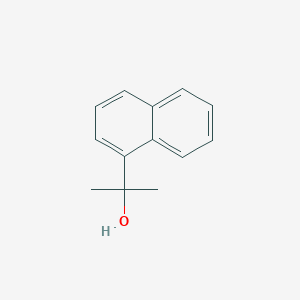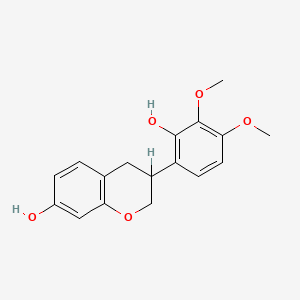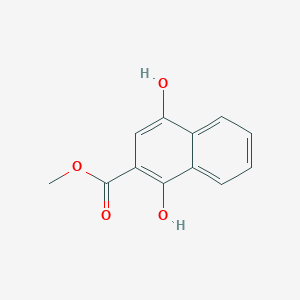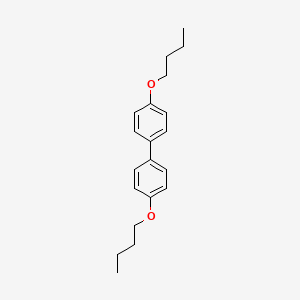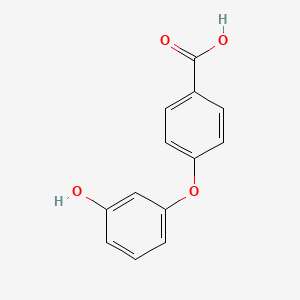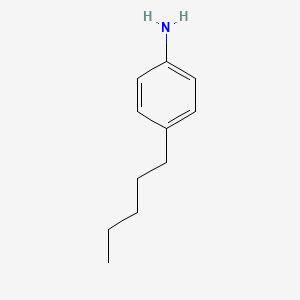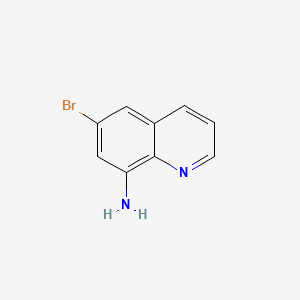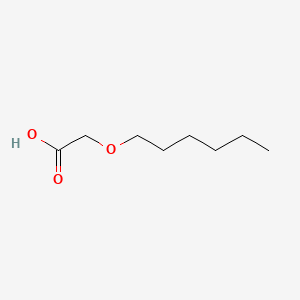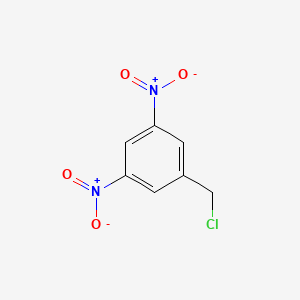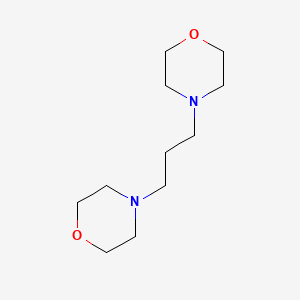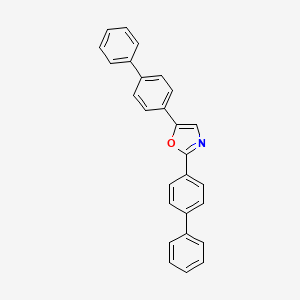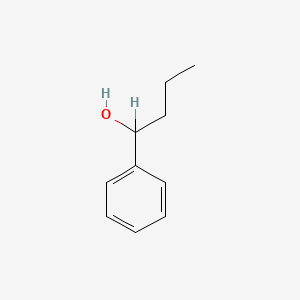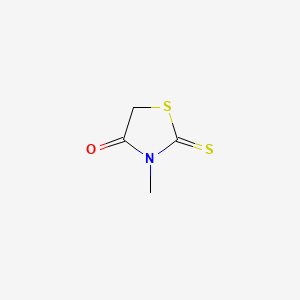
3-Methylrhodanine
Overview
Description
3-Methylrhodanine, also known as 3-methyl-2-thio-4-oxothiazolidine, is a heterocyclic compound with the molecular formula C4H5NOS2. It is a derivative of rhodanine, a five-membered ring system containing both amide and thioamide moieties. This compound has diverse applications in biochemistry, medicinal chemistry, photochemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylrhodanine can be synthesized through various methods. One common synthetic route involves the reaction of methylamine with carbon disulfide and chloroacetic acid. The reaction typically proceeds under basic conditions, often using sodium hydroxide as a base. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Methylrhodanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: It can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazolidines.
Scientific Research Applications
3-Methylrhodanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methylrhodanine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to its antimicrobial and anticancer effects. The compound’s thioamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Rhodanine: The parent compound, which lacks the methyl group at the third position.
3-Aminorhodanine: A derivative with an amino group at the third position instead of a methyl group.
2-Thio-4-oxothiazolidine: Another derivative with different substituents on the thiazolidine ring.
Uniqueness: 3-Methylrhodanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS2/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLZCQWVERBDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063612 | |
| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4807-55-0 | |
| Record name | Methylrhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4807-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004807550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylrhodanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylrhodanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylrhodanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylrhodanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-Methylrhodanine?
A1: this compound is a five-membered heterocyclic compound containing both amide and thioamide moieties. [] Its molecular formula is C4H5NOS2, and its molecular weight is 147.21 g/mol. [] Spectroscopic studies, including Raman and infrared spectroscopy, have been extensively used to characterize the vibrational modes and structural features of this compound. [, ]
Q2: How does this compound interact with metal surfaces?
A2: Surface-enhanced Raman spectroscopy (SERS) studies reveal that this compound interacts with silver and gold nanoparticles, likely coordinating through the exocyclic sulfur atom of the thioamide group. [] This interaction leads to significant shifts in the vibrational bands associated with the thioamide group. [] Interestingly, this compound exhibits a weaker aggregating effect on the metal nanoparticles compared to rhodanine itself. []
Q3: What is the significance of the 1566/1575/1572 cm-1 band observed in SERS studies?
A3: The emergence of this band in SERS spectra, absent in solution-state Raman spectra, suggests a photo-initiated condensation reaction of this compound upon interaction with silver and gold substrates. [] This reaction is hypothesized to form dimers, supported by ab initio calculations and potential energy distribution (PED) analysis of the dimer. []
Q4: How does the concentration of this compound affect its SERS profile?
A4: Concentration-dependent SERS studies suggest that changes in spectral profiles are related to adsorbate concentration. [] This could be due to altered analyte orientation on the silver surface, different coordinating sites being favored, or varying surface coverage effects. []
Q5: Can this compound be used for trace analysis?
A5: Yes, this compound exhibits potential for semi-quantitative trace analysis using SERS. [] A low limit of detection (LOD) of 10-13 mol/dm3 has been achieved using 632.8 nm excitation. []
Q6: Has the crystal structure of this compound been determined?
A6: Yes, low-temperature crystal structures of this compound have been reported, providing insights into the geometry of the rhodanine ring system. []
Q7: Have there been studies on the acidity of this compound?
A7: Yes, techniques like capillary electrophoresis have been employed to determine the acidity constants of this compound, which can exist in different tautomeric forms due to its enolisable nature. []
Q8: Have any metal complexes incorporating this compound been synthesized and characterized?
A8: Yes, research has explored the coordination chemistry of this compound with transition metals like palladium(II) and platinum(II). [] These studies often involve characterizing the synthesized complexes using spectroscopic techniques and, in some cases, X-ray crystallography. []
Q9: What synthetic routes are available for modifying the structure of this compound?
A9: One common approach is the aldol condensation reaction. For example, 5-arylidene-3-methylrhodanine derivatives can be synthesized by reacting this compound with various aromatic aldehydes. [] This reaction can be efficiently catalyzed by compounds like 1-butyl-3-methylimidazolium chloride ([BMI]Cl) in water under microwave irradiation. []
Q10: Have there been studies focusing on the synthesis and biological activity of this compound derivatives?
A10: Yes, researchers have synthesized various this compound derivatives and evaluated their potential as α-glucosidase inhibitors. [] These studies often involve modifying the substituents on the rhodanine ring and assessing the impact on biological activity. []
Q11: Have there been studies on the intramolecular hydrogen bonding in this compound derivatives?
A11: Yes, studies have investigated the intramolecular hydrogen bonding in 5-acyl-3-methylrhodanines. [] NMR spectroscopy, including deuterium isotope effects on 13C chemical shifts, combined with Density Functional Theory (DFT) calculations, have been employed to understand the nature and strength of these interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


